molecular formula C11H8N2O5 B11768885 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid CAS No. 7123-64-0

5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid

Cat. No.: B11768885
CAS No.: 7123-64-0
M. Wt: 248.19 g/mol
InChI Key: VFJLIEUAOCAYLH-UHFFFAOYSA-N
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Description

5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid (CAS: 7123-64-0) is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5, a 4-nitrophenyl group at position 3, and a carboxylic acid moiety at position 2. The compound is synthesized via nitration of 5-methyl-3-phenylisoxazole-4-carboxylic acid using fuming nitric acid at 0°C, yielding a mixture of regioisomers with the 4-nitrophenyl derivative as a major product . Its structural features make it a valuable intermediate in medicinal chemistry, particularly in the development of amide-based derivatives for pharmacological studies .

Properties

CAS No.

7123-64-0

Molecular Formula

C11H8N2O5

Molecular Weight

248.19 g/mol

IUPAC Name

5-methyl-3-(4-nitrophenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H8N2O5/c1-6-9(11(14)15)10(12-18-6)7-2-4-8(5-3-7)13(16)17/h2-5H,1H3,(H,14,15)

InChI Key

VFJLIEUAOCAYLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring . The reaction conditions often involve refluxing in methanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper (I) or ruthenium (II) may be employed to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 5-Methyl-3-(4-aminophenyl)isoxazole-4-carboxylic acid.

    Reduction: Formation of 5-Methyl-3-(4-nitrophenyl)isoxazole-4-methanol.

    Substitution: Formation of various substituted isoxazole derivatives depending on the substituent introduced.

Scientific Research Applications

5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid has been investigated for its potential biological activities, particularly as an enzyme inhibitor. Research indicates that it may exhibit anti-inflammatory and anticancer properties:

  • Enzyme Inhibition : The compound shows the ability to inhibit specific enzymes by binding to their active sites, disrupting biological pathways that could lead to therapeutic effects.
  • Anti-inflammatory Properties : Studies have suggested its utility in treating conditions characterized by inflammation .
  • Anticancer Potential : Preliminary investigations reveal that the compound may inhibit tumor growth by interfering with cancer cell metabolism and proliferation pathways .

Synthesis and Production

The synthesis of 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid typically involves cyclization reactions from appropriate precursors. Common methods include:

  • Cyclization Reactions : Utilizing starting materials such as substituted phenyl compounds.
  • Optimized Synthetic Routes : Employing continuous flow reactors to enhance yield and minimize by-products for large-scale production.

Applications in Drug Development

The compound's potential applications extend into drug development, particularly in creating new therapeutic agents:

  • Anti-inflammatory Drugs : Its structure allows for modifications that could lead to more effective anti-inflammatory medications .
  • Cancer Therapeutics : Given its enzyme inhibition capabilities, it may serve as a lead compound for developing anticancer drugs that target specific pathways involved in tumor growth .

Case Studies

  • Anti-inflammatory Research :
    • A study demonstrated that derivatives of isoxazole compounds exhibit significant anti-inflammatory activity in vitro. The findings suggest that modifications to the isoxazole structure can enhance efficacy against inflammatory diseases .
  • Anticancer Activity :
    • Research involving 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid indicated its potential in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This positions the compound as a candidate for further development into anticancer therapies .

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s activity and applications are influenced by substituents on the phenyl ring. Below is a comparative analysis with key analogs (Table 1):

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Synthesis Method Notable Properties/Applications
5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid 4-Nitrophenyl C₁₁H₈N₂O₅ 248.19 Nitration of phenyl precursor Intermediate for amide derivatives (e.g., GAT inhibitors)
5-Methyl-3-(p-tolyl)isoxazole-4-carboxylic acid p-Tolyl C₁₂H₁₁NO₃ 217.22 Substitution with toluene derivatives Research chemical; unknown biological activity
3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid 4-Aminophenyl C₁₁H₁₀N₂O₃ 218.21 Reduction of nitro group Potential precursor for bioactive amides
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid 2,6-Dichlorophenyl C₁₁H₇Cl₂NO₃ 280.09 Chlorination of phenyl ring Used in pesticide formulations
5-Methyl-3-(3-nitrophenyl)isoxazole-4-carboxylic acid 3-Nitrophenyl C₁₁H₈N₂O₅ 248.19 Regioselective nitration Key intermediate for carboxamide derivatives

Key Differences and Implications

Electronic Effects
  • Nitro Substituents : The 4-nitrophenyl group is strongly electron-withdrawing, enhancing the electrophilicity of the isoxazole ring. This property may improve binding affinity in enzyme inhibition (e.g., GABA transporters) compared to electron-donating groups like methyl .
  • Methyl/Amino Substituents: The p-tolyl (methyl) and 4-aminophenyl groups are electron-donating, which could reduce reactivity but improve solubility.

Biological Activity

5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid is C11H10N2O4C_{11}H_{10}N_2O_4 with a molecular weight of approximately 248.19 g/mol. The compound features an isoxazole ring structure, which is known for its role in various biological activities. The presence of the nitrophenyl substituent is critical as it enhances the compound's reactivity and interaction with biological targets.

Research indicates that 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid primarily functions as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, disrupting various biological pathways, which can lead to anti-inflammatory and anticancer effects. The nitro group in the structure is believed to influence electron distribution, enhancing these interactions.

Anti-inflammatory Effects

The compound has shown promising results in modulating inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell models .

Anticancer Properties

5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid has been investigated for its anticancer potential. It has demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in several cancer cell lines. The mechanism involves the modulation of transcription factors such as GATA4 and NKX2-5, which are crucial for cancer cell survival and proliferation .

Case Studies

  • Inhibition of GATA4-NKX2-5 Transcriptional Synergy :
    A study explored the compound's ability to inhibit the transcriptional synergy between GATA4 and NKX2-5, which is vital for cardiac function and tumor progression. The compound exhibited an IC50 value of approximately 3 μM, indicating potent inhibitory activity .
  • Cytotoxicity Assessment :
    In a comparative study, 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid was tested against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Results indicated selective cytotoxicity with minimal effects on normal cells, highlighting its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid contributes significantly to its biological activity. A SAR analysis revealed that modifications to the isoxazole ring or the nitrophenyl substituent could enhance or diminish its inhibitory effects on target enzymes .

CompoundMolecular FormulaBiological Activity
5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acidC₁₁H₁₀N₂O₄Enzyme inhibitor, anti-inflammatory, anticancer
5-Methylisoxazole-4-carboxylic acidC₇H₇NO₄Lower bioactivity due to lack of nitro group
5-Amino-3-methylisoxazole-4-carboxylic acidC₈H₈N₂O₄Different reactivity profile

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